molecular formula C22H23N5O3 B12049022 8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476481-69-3

8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12049022
CAS No.: 476481-69-3
M. Wt: 405.4 g/mol
InChI Key: IFGPMCACUUNKDM-UHFFFAOYSA-N
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Description

8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions. One common method includes the reaction of 2-phenoxyethylamine with a suitable purine derivative under controlled conditions. For instance, a reaction mixture containing 2-phenoxyethylamine and sodium hydrogencarbonate in DMSO is stirred at 100°C for 27 hours. The reaction mixture is then extracted with ethyl acetate to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as laboratory-scale preparations, with optimizations for larger-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds

Scientific Research Applications

8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(Benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
  • 8-(Methylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
  • 8-(Benzyl(methyl)amino)-3-methyl-7-(2-ethoxyethyl)-1H-purine-2,6(3H,7H)-dione

Uniqueness

8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties

Properties

CAS No.

476481-69-3

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

8-[benzyl(methyl)amino]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione

InChI

InChI=1S/C22H23N5O3/c1-25(15-16-9-5-3-6-10-16)21-23-19-18(20(28)24-22(29)26(19)2)27(21)13-14-30-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3,(H,24,28,29)

InChI Key

IFGPMCACUUNKDM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCOC4=CC=CC=C4

Origin of Product

United States

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